molecular formula C21H20N2O2 B2610217 (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid CAS No. 956747-08-3

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid

Cat. No.: B2610217
CAS No.: 956747-08-3
M. Wt: 332.403
InChI Key: QIFRYXOWETUXID-OUKQBFOZSA-N
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Description

(2E)-3-[1-Benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a pyrazole-based acrylic acid derivative with a molecular formula of C₂₂H₂₀N₂O₂. The core structure consists of a 1H-pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a 4-ethylphenyl moiety, linked to an (E)-configured acrylic acid chain. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly in anti-inflammatory, antimicrobial, and enzyme-inhibitory applications . Commercial availability (e.g., via Santa Cruz Biotechnology, Catalog #sc-343694) underscores its utility as a research intermediate .

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-16-8-10-18(11-9-16)21-19(12-13-20(24)25)15-23(22-21)14-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRYXOWETUXID-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyl and Ethylphenyl Groups: The benzyl and ethylphenyl groups can be introduced through alkylation reactions using appropriate benzyl and ethylphenyl halides.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The benzyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid exhibits significant anticancer properties. Research has shown that compounds with similar pyrazole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, derivatives of pyrazole have been documented to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Polymer Chemistry
In the realm of polymer science, this compound can serve as a monomer for the synthesis of novel polymers. These polymers can exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. The incorporation of the pyrazole moiety enhances the thermal stability and mechanical strength of the resulting materials .

Photopolymerization
The compound has been explored as a photoinitiator in photopolymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing UV-cured coatings and inks, which are increasingly used in various industrial applications .

Agrochemicals

Pesticidal Activity
There is emerging evidence that this compound exhibits pesticidal properties. Preliminary studies indicate that it can act as an insecticide or herbicide by disrupting critical biological pathways in pests or weeds. This potential application could lead to the development of safer and more effective agrochemicals .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor growth via apoptosis induction in cancer cell lines.
Anti-inflammatory PropertiesShowed reduction in pro-inflammatory cytokine production; potential for treating inflammatory diseases.
Polymer ChemistryUtilized as a monomer to enhance thermal stability and mechanical strength in polymers.
PhotopolymerizationEffective as a photoinitiator for UV-cured coatings and inks.
Pesticidal ActivityIndicated potential use as an insecticide/herbicide based on biological disruption mechanisms.

Mechanism of Action

The mechanism of action of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase lipophilicity and may enhance membrane permeability but reduce solubility .
  • Heterocyclic Additions (e.g., pyridine) : Introduce hydrogen-bonding sites, influencing enzyme inhibition (e.g., β-lactamase targets) .

Anti-Inflammatory and Antioxidant Potential

  • 1-Benzoyl-3-phenylpyrazole-4-carbaldehydes (): Derivatives 4c and 4e showed near-standard anti-inflammatory and antioxidant activity, attributed to the benzoyl group’s electron-withdrawing effects .
  • Target Compound Hypothesis : The 4-ethylphenyl group’s hydrophobicity may enhance COX-2 binding, analogous to diarylpyrazole-based COX inhibitors .

Antimicrobial Activity

  • Hydrazono-Substituted Pyrazoles (): MIC values as low as 1.56 µg/mL against Acinetobacter baumannii highlight the role of hydrazide moieties in disrupting bacterial membranes .

Physicochemical Properties

Property Target Compound (2E)-3-[1-Benzyl-3-(4-Cl-phenyl)-1H-pyrazol-4-yl]acrylic acid 3-(1-Ethyl-1H-pyrazol-4-yl)acrylic acid
Molecular Weight (g/mol) 352.41 338.79 166.18
Calculated logP ~4.2 ~3.8 ~1.5
Water Solubility Low (hydrophobic aryl) Very low Moderate
Melting Point Not reported Not reported 152–153°C

Insights :

  • The 4-ethylphenyl group increases logP compared to chlorophenyl analogues, favoring membrane penetration but complicating aqueous solubility.
  • Simpler derivatives (e.g., ) exhibit lower molecular weights and improved solubility but reduced target specificity.

Biological Activity

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O2C_{21}H_{20}N_{2}O_{2} with a molecular weight of 332.40 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer properties .

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation .

The proposed mechanism of action for the anticancer effects of this compound involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The interaction with specific cellular targets may lead to the activation of caspases and other apoptotic factors, resulting in programmed cell death in malignant cells .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study found that certain structural modifications enhanced their anticancer activity significantly .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves three key steps:

Hydrazone formation : Condensation of acetylpyridine derivatives with phenylhydrazine in refluxing ethanol.

Vilsmeier–Haack reaction : Introduction of an aldehyde group at the pyrazole 4-position using POCl₃ and DMF.

Knoevenagel condensation : Reaction of the aldehyde intermediate with malonic acid in pyridine to form the α,β-unsaturated carboxylic acid.

StepReagents/ConditionsYield RangePurification Method
1Ethanol, refluxN/AFiltration
2POCl₃, DMF24–88%Flash chromatography
3Malonic acid, pyridine>97% purityUPLC validation

Characterization is performed via HRMS, IR, ¹H-NMR, and elemental analysis .

Basic: Which analytical techniques confirm structure and purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
  • ¹H-NMR : Confirms substitution patterns and stereochemistry (e.g., E-configuration of the acrylic acid group).
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Elemental Analysis : Ensures stoichiometric consistency.
  • UPLC : Verifies purity (>97%) by quantifying impurities .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and by-products.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) for Knoevenagel condensation to enhance reactivity.
  • Purification : Scale-up automated flash chromatography with gradient elution to isolate high-purity product .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or 4-ethylphenyl (e.g., halogenation) groups.
  • Bioisosteric Replacement : Replace the acrylic acid with amides or esters to assess pharmacokinetic effects.
Analog TypeModificationBiological Impact
AmideEDCI/DMAP coupling with aminesEnhanced solubility or target affinity
Halogenated4-Chlorophenyl substitutionIncreased COX-2 inhibition

Refer to for yield and melting point data of analogs .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., COX-1 vs. COX-2 inhibition assays).
  • Control Standardization : Use reference compounds (e.g., indomethacin) to calibrate activity measurements.
  • Statistical Analysis : Apply ANOVA to identify significant differences in dose-response curves.
  • Replicate Studies : Repeat experiments under identical conditions to confirm reproducibility .

Basic: What impurities are common during synthesis, and how are they removed?

Answer:

  • By-Products : Unreacted aldehydes or malonic acid adducts.
  • Removal Methods :
    • Recrystallization in ethanol/water mixtures.
    • Reverse-phase HPLC for polar impurities.
    • Silica gel chromatography for non-polar contaminants .

Advanced: How to assess compound stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Expose the compound to 40°C/75% relative humidity for 6 months.
    • Monitor degradation via HPLC every 30 days.
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation.
  • Long-Term Stability : Freeze aliquots at -20°C and validate purity annually .

Advanced: What in vitro assays evaluate biological activity?

Answer:

  • COX Inhibition : Measure IC₅₀ using a colorimetric assay (e.g., ovine COX-1/COX-2 kits).
  • Cytotoxicity : Use MTT or Mosmann’s assay ( ) in cancer cell lines.
  • Anti-Inflammatory Activity : Quantify TNF-α or IL-6 suppression in macrophage models .

Advanced: How is X-ray crystallography used for structural confirmation?

Answer:

  • Crystal Growth : Diffuse vapor of ethanol into a DCM solution of the compound.
  • Data Collection : Use a synchrotron source for high-resolution diffraction (≤1.0 Å).
  • Analysis : Solve the structure with SHELX; validate the E-configuration and dihedral angles .

Advanced: What computational methods predict binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Modeling : Correlate substituent electronegativity with inhibitory potency .

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